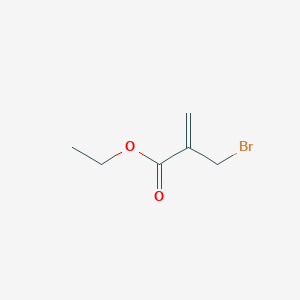

Ethyl 2-(bromomethyl)acrylate

Description

Significance and Research Trajectory of Ethyl 2-(bromomethyl)acrylate

The significance of this compound in academic research stems from its utility as a synthetic intermediate and a functional monomer. guidechem.comlookchem.comsigmaaldrich.com It is widely employed as an electrophile in reactions with various organometallic compounds. alfa-chemistry.comsigmaaldrich.comscientificlabs.com These reactions are instrumental in the synthesis of α-methylene lactones and lactams, which are important structural motifs in many biologically active compounds. lookchem.comalfa-chemistry.comsigmaaldrich.comscientificlabs.com

In the field of polymer chemistry, this compound is utilized for the polymerization of functionalized acrylic monomers. guidechem.comlookchem.comsigmaaldrich.comscientificlabs.com Its ability to undergo polymerization allows for the creation of polymers with desirable properties, which can be further modified through the reactive bromomethyl group. guidechem.com Research has explored its role in radical polymerization, where it can be used to control molecular weight and polymer end-groups through addition-fragmentation chain transfer mechanisms. omu.ac.jp

A recent and notable research trajectory involves the use of phosphine (B1218219) catalysis to achieve novel transformations of 2-(bromomethyl)acrylates. A 2023 study demonstrated a phosphine-catalyzed domino regio- and stereo-selective hexamerization of 2-(bromomethyl)acrylates. nih.govacs.org This process, occurring under mild conditions, results in the assembly of six monomer units into a complex polyalkenyl structure containing two cyclohexenyl rings, forming seven carbon-carbon bonds and four stereocenters in a single, highly selective reaction. nih.govacs.org This discovery highlights the ongoing exploration of its reactivity and its potential for constructing intricate molecular architectures. nih.gov

Historical Context of Related Acrylic Esters in Organic Synthesis

The study of acrylic esters has a rich history rooted in the development of polymer chemistry. The term "acrylic" was first used in 1843 to describe a derivative of acrolein. atamankimya.com The foundation for modern acrylic chemistry was laid in the early 20th century. In his doctoral thesis in 1901, Otto Röhm described the polymerization of methyl and ethyl methacrylate (B99206). conservation-wiki.com His pioneering work continued, and in 1912, he outlined several potential synthesis routes for acrylic acid esters. k-online.com

The commercial synthesis of acrylic esters was achieved by Röhm's company, Röhm & Haas, in 1927. conservation-wiki.com Early synthetic methods for acrylic acid, the precursor to its esters, were varied and often relied on expensive or hazardous materials, such as the hydrocarboxylation of acetylene (B1199291) using nickel carbonyl, a method now largely abandoned. atamankimya.comcolab.ws A significant advancement was the development of synthesis routes based on the oxidation of propylene, a more economical and accessible starting material. atamankimya.com

During World War II, the production of acrylic polymers, specifically poly(methyl methacrylate), scaled up significantly for applications such as aircraft enclosures. conservation-wiki.com Industrially, acrylates are now typically prepared by treating acrylic acid with the corresponding alcohol in the presence of a catalyst. wikipedia.org The choice of alcohol and catalyst depends on the desired ester, with heterogeneous acid catalysts used for lower alcohols and homogeneous catalysts like sulfuric acid for higher alcohols. wikipedia.org This long history of development in the synthesis and polymerization of acrylic esters provides the fundamental context for the contemporary use of functionalized derivatives like this compound.

Scope and Limitations of this compound in Advanced Synthetic Methodologies

The scope of this compound in advanced synthetic methodologies is broad, primarily due to its bifunctional nature. It serves as a key building block in tandem reactions, where multiple transformations occur in a single operation. For instance, its conjugate substitution (an SN2' reaction) followed by a subsequent conjugate addition has been applied to novel polycondensation polymerizations. nii.ac.jp This approach allows for main-chain construction using a single acrylate (B77674) monomer, offering a potential for more atom-economical polymer synthesis. nii.ac.jp

It is also a valuable reagent for creating organometallic derivatives that are subsequently used in the synthesis of other complex molecules. lookchem.comalfa-chemistry.com For example, zinc derivatives of this compound can be used to synthesize α-methylene-γ-lactams. researchgate.net

However, the reactivity of this compound is not without limitations. In the recently developed phosphine-catalyzed hexamerization, the yield of the reaction is sensitive to the steric hindrance of the ester group. nih.govacs.org While ethyl, benzyl, and n-butyl 2-(bromomethyl)acrylates provide the desired products, the reaction fails with the corresponding 2-(bromomethyl)acrylic acid or its N,N-dimethylamide, indicating a limitation based on the substrate's electronic and steric properties. nih.govacs.org

Table 2: Scope of Phosphine-Catalyzed Hexamerization with Various Acrylates

| Substrate | Yield (%) |

|---|---|

| Methyl 2-(chloromethyl)acrylate | 78 |

| This compound | Variable |

| Benzyl 2-(bromomethyl)acrylate | Variable |

| n-Butyl 2-(bromomethyl)acrylate | Variable |

| tert-Butyl 2-(bromomethyl)acrylate | Variable |

| 2-(Bromomethyl)acrylic acid | Failed |

| 2-(Bromomethyl)acryl N,N-dimethylamide | Failed |

Data adapted from a 2023 study on phosphine-catalyzed reactions. nih.govacs.org

Furthermore, while this compound is an effective substrate in certain radical sulfonylation reactions for synthesizing allyl sulfones, its utility can be context-dependent. thieme-connect.com The development of novel polymerization systems is an active area of research, and while α-(halomethyl)acrylates are promising, their application in polycondensation is a relatively new field that continues to be explored. nii.ac.jp The success of these advanced methodologies often depends on careful control of reaction conditions and the specific nucleophiles or catalysts employed. nih.govnii.ac.jp

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(Bromomethyl)acryl N,N-dimethylamide |

| 2-(Bromomethyl)acrylic acid |

| Acrolein |

| Acrylic acid |

| Allyl sulfones |

| Benzyl 2-(bromomethyl)acrylate |

| This compound |

| Ethyl acrylate |

| Ethyl methacrylate |

| Methyl 2-(chloromethyl)acrylate |

| Methyl acrylate |

| Methyl methacrylate |

| n-Butyl 2-(bromomethyl)acrylate |

| Nickel carbonyl |

| Poly(methyl methacrylate) |

| Propylene |

| Sulfuric acid |

| tert-Butyl 2-(bromomethyl)acrylate |

| α-methylene lactams |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(bromomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCMFVTVXAOHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309738 | |

| Record name | Ethyl 2-(bromomethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17435-72-2 | |

| Record name | 17435-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(bromomethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)acrylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Ethyl 2 Bromomethyl Acrylate and Precursors

Dehydrobromination Approaches

Dehydrobromination, the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene, is a common strategy to introduce the double bond in ethyl 2-(bromomethyl)acrylate.

The dehydrobromination of alkyl β,β′-dibromoisobutyrates is a well-established method for preparing alkyl α-(bromomethyl)acrylates. tandfonline.com This reaction typically involves treating the dibromoester with a base to facilitate the elimination of hydrogen bromide. While various bases can be employed, the choice of base is critical to avoid side reactions, such as the reaction of the product with the base itself. tandfonline.com Anhydrous potassium fluoride (B91410) has been shown to be an effective and non-nucleophilic base for this transformation, affording the desired acrylate (B77674) product cleanly. tandfonline.com The reaction is often carried out in a solvent mixture, such as acetonitrile (B52724) and dimethylformamide (DMF), at reflux temperatures. tandfonline.com

Table 1: Dehydrobromination of Alkyl β,β′-Dibromoisobutyrates with Potassium Fluoride. tandfonline.com

| Alkyl Group (R) | Yield (%) |

| Methyl | 85 |

| Ethyl | 87 |

| n-Propyl | 83 |

| Isopropyl | 75 |

| t-Butyl | 35 |

An alternative precursor for dehydrobromination is β,β′-dibromoisobutyric acid. orgsyn.orgorgsyn.org This acid is prepared from diethyl bis(hydroxymethyl)malonate by treatment with concentrated hydrobromic acid. orgsyn.orgorgsyn.org The subsequent dehydrobromination of β,β′-dibromoisobutyric acid can be followed by esterification to yield this compound. orgsyn.orgresearchgate.net This multi-step process involves the initial formation of the α-(bromomethyl)acrylic acid, which is then esterified. orgsyn.org

The elimination of hydrogen bromide (HBr) from dibromo esters is a general and crucial step in the synthesis of this compound. orgsyn.org This reaction is a modification of previously published methods. orgsyn.org Various bases have been explored to effect this elimination, including the monosodium salt of ethylene (B1197577) glycol and ethyl diisopropylamine. orgsyn.orgorgsyn.org The efficiency of the elimination is dependent on the base and reaction conditions, with the goal of maximizing the yield of the desired acrylate while minimizing the formation of by-products. tandfonline.com

Triethylamine (B128534) is a commonly used and efficient base for the dehydrobromination of β,β′-dibromoisobutyrate esters. orgsyn.orgorgsyn.org The reaction is typically carried out by adding a solution of triethylamine in an anhydrous solvent like benzene (B151609) to a vigorously stirred solution of the dibromo ester. orgsyn.org The mixture is often stirred at room temperature and then refluxed to ensure complete reaction. orgsyn.org This method is considered one of the most convenient and efficient procedures for preparing α-(bromomethyl)acrylate esters. orgsyn.orgorgsyn.org In a comparative experiment, ethyldiisopropylamine also proved effective, yielding the product in good yield. orgsyn.org

Table 2: Comparison of Bases for Dehydrobromination of Methyl β,β′-dibromoisobutyrate. orgsyn.org

| Base | Solvent | Reaction Conditions | Yield of Methyl α-(bromomethyl)acrylate (%) |

| Triethylamine | Benzene | Room temp, then reflux | 80 |

| Ethyldiisopropylamine | Benzene | Room temp, then reflux | 80 |

Elimination of HBr from Dibromo Esters

Bromination Approaches

Direct bromination of a suitable acrylate precursor offers a more direct route to this compound, avoiding the need for a separate dehydrobromination step.

Ethyl α-(hydroxymethyl)acrylate can be converted to this compound through bromination with phosphorus(III) bromide (PBr₃). researchgate.netresearchgate.net Phosphorus(III) bromide is a standard reagent for converting alcohols to alkyl bromides. manac-inc.co.jp The reaction involves the substitution of the hydroxyl group with a bromine atom. rsc.org This method provides a direct route to the target compound from a readily accessible starting material. researchgate.net

Bromination of Methyl Methacrylate (B99206) in High-Temperature Steam

The direct bromination of methyl methacrylate in the vapor phase represents a potential route to its brominated derivatives. One method involves the reaction of methyl methacrylate with bromine in the presence of high-temperature steam. orgsyn.org This process is reported to occur at temperatures around 700°C. orgsyn.org

A related patented process describes the vapor-phase halogenation of acrylic monomers at temperatures ranging from 400°C to 850°C, with a preferred range of 550°C to 750°C. google.com The primary reaction is the substitution of a hydrogen atom on the alpha-methyl group with a halogen. google.com While this general process for halogenating acrylic monomers at high temperatures is established, specific detailed research findings, including precise reaction conditions and yields for the steam-assisted bromination of methyl methacrylate to produce methyl α-(bromomethyl)acrylate, are not extensively detailed in the available literature.

Table 1: General Conditions for Vapor-Phase Halogenation of Acrylic Monomers

| Parameter | Value |

|---|---|

| Reactants | Acrylic Monomer Gas, Halogen Gas |

| Temperature | 400°C - 850°C |

| Preferred Temperature | 550°C - 750°C |

Data sourced from patent literature describing the general process. google.com

Wittig-Horner Reaction and Subsequent Bromination

A convenient and widely utilized method for the synthesis of this compound involves the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, followed by a bromination step. wikipedia.orgacs.org This approach first constructs the ethyl α-(hydroxymethyl)acrylate backbone, which is then converted to the target compound.

The initial step is the reaction of a phosphonate (B1237965) carbanion with formaldehyde (B43269). Specifically, a reagent like triethyl phosphonoacetate is deprotonated with a suitable base (e.g., sodium hydride or sodium methoxide) to form a stabilized ylide. nih.gov This ylide then reacts with formaldehyde in an aqueous medium to produce ethyl α-(hydroxymethyl)acrylate. acs.org The use of stabilized ylides in the Wittig-Horner reaction typically leads to the formation of olefins with high E-selectivity, although in this case, a terminal alkene is formed. nih.gov

The subsequent step is the bromination of the allylic alcohol, ethyl α-(hydroxymethyl)acrylate. This transformation can be achieved using various brominating agents, such as phosphorus(III) bromide, to replace the hydroxyl group with a bromine atom, yielding the final product, this compound. wikipedia.org

Table 2: Representative Two-Step Synthesis via Wittig-Horner Reaction

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Olefination | Triethyl phosphonoacetate, Formaldehyde | Base (e.g., NaH, NaOMe), Aqueous medium | Ethyl α-(hydroxymethyl)acrylate |

This table represents a general scheme based on established Wittig-Horner principles and subsequent bromination. wikipedia.orgacs.orgnih.gov

Alternative Preparative Routes

The first stage involves the base-catalyzed reaction of diethyl malonate with two equivalents of formaldehyde to produce diethyl bis(hydroxymethyl)malonate. rsc.org This reaction is typically carried out using potassium bicarbonate as the catalyst, with yields for the crude product as high as 85.6%. sci-hub.se

This diol intermediate is then subjected to treatment with concentrated hydrobromic acid. orgsyn.orgsci-hub.se The reaction is heated to 85-90°C, causing a sequence of reactions including bromination, ester hydrolysis (saponification), and decarboxylation to yield α-(bromomethyl)acrylic acid. orgsyn.orgwikipedia.org Maintaining the temperature below 90°C is crucial to avoid the formation of dibromoisobutyric acid as a byproduct. sci-hub.se The α-(bromomethyl)acrylic acid is isolated as a crystalline solid in yields of approximately 43%. orgsyn.org

The final step is the esterification of α-(bromomethyl)acrylic acid with absolute ethanol, catalyzed by concentrated sulfuric acid. The reaction is typically run in benzene under reflux for an extended period (e.g., 36 hours) with continuous removal of water to drive the equilibrium towards the product, this compound. orgsyn.org The final product is obtained after neutralization and extraction, with reported yields around 71%. sci-hub.se

Table 3: Synthesis from Diethyl Malonate - Key Stages and Yields

| Stage | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Diethyl malonate, Formaldehyde | Potassium bicarbonate | Diethyl bis(hydroxymethyl)malonate | ~86% (crude) |

| 2 | Diethyl bis(hydroxymethyl)malonate | 47-49% Hydrobromic acid | α-(Bromomethyl)acrylic acid | 43% |

Data compiled from Organic Syntheses procedures. orgsyn.orgsci-hub.se

An alternative route involves the Baylis-Hillman reaction, which couples formaldehyde with ethyl acrylate. This reaction is catalyzed by a tertiary amine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the α,β-unsaturated ester, ethyl α-(hydroxymethyl)acrylate.

Following the initial addition, a two-step reduction sequence is employed. The hydroxy ester intermediate is first treated with one equivalent of alane (AlH₃) to selectively reduce the ester to an aldehyde. The resulting aldehyde is then further reduced using a borohydride (B1222165) reagent to yield 2-methylene-1,3-propanediol. The final step to obtain this compound would involve selective bromination of one of the primary allylic alcohols of the diol, though specific procedures for this final transformation from the diol are less commonly detailed than the bromination of ethyl α-(hydroxymethyl)acrylate itself.

Acid-catalyzed methods, particularly those using hydrobromic acid with diol precursors, provide a direct route to key intermediates. orgsyn.orgwikipedia.orgsci-hub.se This approach is central to the synthesis starting from malonates, as described in section 2.4.1.

The key transformation is the reaction of diethyl bis(hydroxymethyl)malonate with a 47-49% aqueous solution of hydrobromic acid. orgsyn.orgsci-hub.se The reaction mixture is heated, maintaining a temperature between 85°C and 90°C. orgsyn.org During this process, the diol undergoes several transformations: the hydroxyl groups are substituted by bromide, the ethyl esters are hydrolyzed to carboxylic acids, and finally, decarboxylation occurs to form the α-(bromomethyl)acrylic acid intermediate. orgsyn.orgwikipedia.org A mixture of ethyl bromide and water distills off during the initial phase of the reaction. orgsyn.org It is critical to control the temperature, as higher temperatures can lead to the addition of HBr across the double bond, forming byproducts. sci-hub.se This acid-catalyzed conversion of the diol is a robust method for producing the acid precursor required for the final esterification to this compound. orgsyn.org

Table 4: Acid-Catalyzed Conversion of Diethyl bis(hydroxymethyl)malonate

| Parameter | Details |

|---|---|

| Substrate | Diethyl bis(hydroxymethyl)malonate |

| Reagent | 47-49% Hydrobromic Acid |

| Temperature | 85-90°C |

| Reaction Time | ~10-12 hours |

| Key Transformations | Bromination, Saponification, Decarboxylation |

| Product | α-(Bromomethyl)acrylic acid |

Data sourced from an Organic Syntheses procedure. orgsyn.org

Iii. Reactivity and Mechanistic Investigations of Ethyl 2 Bromomethyl Acrylate

Nucleophilic Substitution Reactions

Ethyl 2-(bromomethyl)acrylate readily participates in nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. guidechem.com This reactivity is fundamental to its application in organic synthesis for introducing the ethyl acrylate (B77674) moiety onto other molecules. guidechem.com

As an allylic alkylating reagent, this compound serves as an electrophile in reactions with various organometallic compounds. scientificlabs.comsigmaaldrich.comsigmaaldrich.com The bromomethyl group significantly enhances its electrophilic character, making it susceptible to attack by nucleophiles. cymitquimica.com The mechanism often involves a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the carbon bearing the bromine, leading to the displacement of the bromide ion. semanticscholar.org

A notable example is the phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates. acs.orgnih.gov The proposed mechanism begins with the conjugate addition of a phosphine (B1218219) to the acrylate, followed by the elimination of the bromide to form a phosphonium (B103445) ylide. acs.orgnih.gov This ylide then participates in a series of subsequent additions and eliminations, ultimately leading to complex cyclic structures through a domino process involving Diels-Alder cycloadditions. acs.orgnih.gov

In reactions with bis(α-aminophosphonates), the proposed mechanism suggests a double bimolecular nucleophilic substitution (SN2) reaction. semanticscholar.org The nitrogen atoms of the aminophosphonate attack the double bond of this compound, followed by the removal of the bromide leaving group to form an intermediate salt, which then yields the final bis(allylic-α-aminophosphonate) product. semanticscholar.org

This compound is a key substrate in reactions with a variety of organometallic reagents, leading to the formation of highly functionalized molecules. scientificlabs.comlookchem.com These reactions are pivotal for synthesizing α-methylene lactones and lactams, which are significant structural motifs in many biologically active compounds. sigmaaldrich.comlookchem.comchemicalbook.com

Organozinc reagents derived from this compound are highly effective in organic synthesis. These functionalized allylzinc reagents react with various electrophiles, such as α-amidoalkylphenyl sulfones, which act as N-acylimino equivalents. nih.govfigshare.comacs.org The resulting addition products can be readily cyclized to form α-methylene-γ-lactams. nih.govfigshare.comacs.orgresearchgate.net This methodology has also been extended to the synthesis of N-protected β-amino ketones using zinc enolates from α-bromo ketones. nih.govfigshare.comacs.org

A one-pot zinc-mediated allylation-lactonization reaction between biorenewable aldehydes and this compound provides an efficient route to biomass-derived methylene (B1212753) butyrolactone monomers. acs.org This reaction proceeds with near-quantitative conversion under mild, room-temperature sonication conditions, yielding pure products in high yields. acs.org The isolation of the organozinc derivative of this compound before its reaction with sensitive electrophiles has proven to be an efficient strategy, expanding the scope of this Barbier-type reaction. tandfonline.com

| Reactant | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| α-Amidoalkylphenyl sulfones | Addition/Cyclization | α-Methylene-γ-lactams | Forms lactam ring structure. | nih.govfigshare.comacs.orgresearchgate.net |

| Biorenewable aldehydes | Allylation-Lactonization | Methylene butyrolactones | One-pot, high yield, room temperature. | acs.org |

| N-trimethylsilyl aldimines | Addition | Secondary α-methylene γ-lactams | Nearly quantitative yields. | tandfonline.com |

Indium-mediated allylation is another powerful tool utilizing this compound. This method is particularly noted for its operational simplicity and tolerance to a wide range of functional groups, often proceeding in aqueous media. kaist.ac.krclockss.org The reaction of this compound with aldehydes or ketones in the presence of indium metal leads to the formation of α-methylene-γ-butyrolactones. kaist.ac.kr This reaction has been successfully applied to the synthesis of various lactones, with aldehydes generally reacting faster than ketones. kaist.ac.kr For unsaturated aldehydes, the reaction shows excellent 1,2-addition selectivity. kaist.ac.kr

Copper-catalyzed reactions offer a selective method for forming carbon-carbon bonds using this compound. In these reactions, organocopper reagents, often generated in situ from Grignard reagents and a copper salt like CuCN·2LiCl, act as the nucleophile. researchgate.netstudfile.net This methodology allows for the allylation of various substrates, including functionalized thiophenes and triazines, often with high efficiency. researchgate.netstudfile.net

A key feature of these reactions is their potential for high stereoselectivity. For instance, the allylation of certain organocopper species with this compound can produce cyclopentane (B165970) derivatives as almost a single stereoisomer. studfile.net The mechanism for copper-catalyzed allylic alkylation with substrates like β,β-diboryl acrylates is suggested to proceed via an SN2′ pathway, leading to γ-selective products. nih.gov

| Substrate | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1,3,5-Triazinylmagnesium chlorides | CuCN·2LiCl (catalytic) | Allylated triazines | Allylation of heterocyclic compounds. | researchgate.net |

| Trichlorothienylmagnesium chloride | CuCN·2LiCl | Functionalized thiophene | Almost quantitative yield. | studfile.net |

| β,β-Diboryl acrylates | Cu(I) salts | Borylated (Z)-skipped dienoates | Stereoselective C-B activation, SN2' mechanism. | nih.gov |

This compound is an excellent reagent for Reformatsky-type reactions, particularly for the conversion of aldehydes and ketones into α-methylene-γ-butyrolactones. orgsyn.orgresearchgate.net This reaction typically involves the use of zinc metal to generate an organozinc intermediate, which then adds to the carbonyl compound. orgsyn.org This method has been successfully used to synthesize a variety of α-methylene-γ-butyrolactone derivatives, including spiro compounds, which have shown potential antitumor activity. orgsyn.org

The reaction can be performed with a range of carbonyl compounds, including both acyclic and cyclic ketones and aldehydes. orgsyn.org It has also been extended to the synthesis of open-chain bis(α-methylene-γ-butyrolactones) by reacting this compound with appropriate dialdehydes. researchgate.net

Copper-Catalyzed Allylation

Conjugate Substitution (SN2') Reactions

This compound readily undergoes conjugate substitution, also known as an SN2' reaction. In this type of reaction, a nucleophile attacks the carbon-carbon double bond, leading to a shift of the double bond and the expulsion of the bromide leaving group. This reactivity makes it a valuable tool for the formation of new carbon-carbon and carbon-heteroatom bonds. nii.ac.jp

The presence of the electron-withdrawing ester group in this compound is crucial for its reactivity in SN2' reactions. Electron-withdrawing groups increase the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. reddit.comstackexchange.com This is because the electron-withdrawing group helps to stabilize the negative charge that develops in the transition state of the reaction. stackexchange.comspcmc.ac.in The stabilization of the transition state lowers the activation energy of the reaction, thus increasing the reaction rate. stackexchange.com

Studies have shown that the reactivity of allylic halides in SN2' reactions is significantly enhanced by the presence of an adjacent electron-withdrawing group. cureffi.org This effect is so pronounced that even in cases where an SN1 mechanism might be expected, the SN2' pathway is favored. cureffi.org The delocalization of electron density into the activating group in the transition state is a key factor in this enhanced reactivity.

A significant application of the reactivity of this compound is its use in tandem reactions that combine a conjugate substitution with a subsequent Michael addition. nii.ac.jp After the initial SN2' reaction, the product formed is an α,β-unsaturated ester. This newly formed Michael acceptor can then react with another nucleophile in a conjugate addition reaction. nii.ac.jp

This tandem sequence allows for the one-pot formation of multiple chemical bonds and the construction of complex molecular architectures from simple starting materials. For instance, the reaction of this compound with a dinucleophile, such as a dithiol, can lead to polycondensation through a sequence of SN2' and Michael addition reactions, forming poly(thioether)s. nii.ac.jp This strategy has been explored for the synthesis of degradable polymers. nii.ac.jp

The versatility of this tandem approach is further highlighted by its use with various nucleophiles. For example, phosphine-catalyzed domino reactions of 2-(bromomethyl)acrylates can lead to the formation of complex polyalkenyl adducts through a series of conjugate additions and subsequent intramolecular reactions. acs.org Similarly, N-substituted hydroxylamines can participate in a tandem sequence of Michael addition followed by intramolecular cyclization to yield isoxazolidin-5-ones and oxazin-6-ones.

Table 1: Examples of Tandem Reactions with this compound

| Nucleophile | Intermediate Product | Final Product | Reaction Type |

|---|---|---|---|

| Dithiol | α,β-Unsaturated Thioether | Poly(thioether) | Polycondensation |

| Triphenylphosphine (B44618) | Phosphonium Ylide | Polyalkenyl Adduct | Domino Reaction |

Effects of Electron-Withdrawing Groups on Reactivity

Radical Reactions and Polymerization

Beyond its utility in nucleophilic reactions, this compound is also a key player in radical chemistry. Its ability to generate and react with radical species makes it a valuable component in various polymerization and functionalization reactions.

This compound can act as an allylic alkylating reagent in processes mediated by bromine radicals. Under visible light, the interaction between sodium fluoride (B91410) and this compound can induce the homolytic cleavage of the carbon-bromine bond, generating a bromine radical. thieme.de This bromine radical can then activate C(sp³)–H bonds in alkanes through hydrogen atom transfer, producing an alkyl radical. This alkyl radical can then undergo a cross-coupling reaction with the allylic radical derived from this compound to form allylated products. thieme.de This methodology allows for the direct functionalization of otherwise unreactive C-H bonds. thieme.de

Further research has demonstrated that this system can be extended to include other coupling partners, such as heteroaromatics and sulfimides, leading to a diverse range of functionalized products. thieme.de

This compound and its derivatives are effective addition-fragmentation chain transfer (AFCT) agents in radical polymerization. researchgate.net The AFCT process is a powerful method for controlling the molecular weight and end-group functionality of polymers. acs.org In this mechanism, a propagating polymer radical adds to the double bond of the AFCT agent. The resulting adduct radical is unstable and fragments, cleaving the weak carbon-bromine bond to release a bromine atom and a polymer chain with a terminal unsaturated group (a macromonomer). The bromine atom can then reinitiate polymerization, continuing the chain reaction. researchgate.net

The efficiency of AFCT is influenced by the structure of the AFCT agent and the nature of the monomer being polymerized. acs.org The presence of the electron-withdrawing ester group in this compound enhances its reactivity towards radical addition. researchgate.net

A primary application of this compound in AFCT polymerization is the synthesis of functionalized macromonomers. sigmaaldrich.com These macromonomers are polymers with a reactive end-group that can be further functionalized or used in subsequent polymerization reactions to create more complex polymer architectures, such as block and graft copolymers. mdpi.comsemanticscholar.org

The use of bifunctional AFCT agents, where two α-(bromomethyl)acryloyl groups are linked together, allows for the synthesis of polymers with unsaturated moieties at both ends or in the middle of the polymer chain. cmu.edu These telechelic polymers are valuable precursors for the synthesis of block copolymers and branched polymers. cmu.edu

Table 2: Application of this compound in AFCT Polymerization

| Polymerization Type | Role of this compound | Resulting Product | Significance |

|---|---|---|---|

| Radical Polymerization of Methacrylates and Acrylates | Addition-Fragmentation Chain Transfer (AFCT) Agent | Macromonomers with unsaturated end-groups | Control of molecular weight and end-group functionality |

| Copolymerization with Divinyl Monomers | AFCT Agent | Soluble, hyperbranched polymers | One-step synthesis of complex polymer architectures |

Addition-Fragmentation Chain Transfer (AFCT) in Radical Polymerization

Polymerization of Methyl Methacrylate (B99206) and Styrene (B11656)

In copolymerizations, ethyl α-(halomethyl)acrylates show reactivity that is dependent on the halogen substituent. Specifically, this compound (a bromomethylacrylate) does not readily form homopolymers or copolymers due to a rapid chain transfer reaction to the monomer. researchgate.net This is in contrast to ethyl 2-(chloromethyl)acrylate (ECMA), which polymerizes more slowly to form a lower molecular weight polymer than its fluoro-analogue. researchgate.net

When copolymerized with styrene and methyl methacrylate, ECMA is less reactive than ethyl 2-(fluoromethyl)acrylate, an effect attributed to the steric hindrance of the larger chloromethyl group. researchgate.net Although specific reactivity ratios for EBMA with styrene and methyl methacrylate are not provided due to its dominant chain-transfer behavior, the general trend for similar systems can be examined. For instance, in conventional free-radical copolymerization, the reactivity ratios for the styrene (St) and methyl methacrylate (MMA) system have been reported as rSt = 0.45, rMMA = 0.38 (Fineman-Ross method) and rSt = 0.49, rMMA = 0.35 (Kelen-Tüdos method), indicating a tendency towards random copolymerization. uobaghdad.edu.iq In controlled radical polymerizations like those mediated by TEMPO, these ratios can vary. researchgate.net

The addition-fragmentation reaction of methyl α-(bromomethyl)acrylate is effective in the polymerization of methyl methacrylate but less so with styrene, where the poly(styrene) radical shows low reactivity towards the double bond of the transfer agent. researchgate.net

A key feature of the polymerization involving this compound as a chain transfer agent is the reinitiation step carried out by the bromine atom. researchgate.net Following the addition of a propagating polymer radical to the EBMA double bond, the carbon-bromine bond cleaves, releasing a bromine atom. researchgate.net This bromine atom then reinitiates polymerization by adding to a monomer molecule, starting a new polymer chain. researchgate.net

Cycloaddition Reactions

This compound participates in cycloaddition reactions, most notably the Diels-Alder reaction, which allows for the construction of complex cyclic structures. acs.orgnih.govcem.com

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. cem.comresearchgate.net this compound and its derivatives can act as dienophiles in these reactions. acs.orgnih.gov

A remarkable reaction involving this compound is its phosphine-catalyzed domino regio- and stereoselective hexamerization. acs.orgnih.gov This process involves the assembly of six units of a 2-(bromomethyl)acrylate to form a complex bicyclic structure with seven new carbon-carbon bonds and four stereocenters. acs.orgnih.gov The reaction proceeds under mild conditions, and for mthis compound, yields can reach up to 81%. acs.org The yield is dependent on the steric hindrance of the ester group, with ethyl, benzyl, and n-butyl esters affording the corresponding products in varying yields. acs.org

The proposed mechanism involves an initial dimerization of the acrylate substrate, which then undergoes a trimerization through two highly controlled Diels-Alder cycloadditions. acs.orgnih.gov The formation of a single regio- and stereoisomer highlights the exceptional selectivity of this transformation, which involves specific exo-control in both cycloaddition steps. acs.orgnih.gov

Table 2: Phosphine-Catalyzed Hexamerization of 2-(Bromomethyl)acrylates

| Substrate | Yield (%) |

|---|---|

| Mthis compound | 81 |

| This compound | 65 |

| Benzyl 2-(bromomethyl)acrylate | 55 |

| n-Butyl 2-(bromomethyl)acrylate | 51 |

| tert-Butyl 2-(bromomethyl)acrylate | 25 |

Data sourced from supporting information and text describing the hexamerization process. acs.org

Diels-Alder Cycloadditions

Involvement of Triene Intermediates

The mechanism of the hexamerization is believed to proceed through a key triene intermediate. acs.orgnih.gov This intermediate is generated from the initial phosphine-catalyzed dimerization of the 2-(bromomethyl)acrylate. nih.gov Specifically, the conjugate addition of a phosphine, like triphenylphosphine, to the acrylate, followed by bromide elimination and subsequent reaction with another acrylate unit, leads to the formation of a conjugated triene. nih.gov

Although direct detection of this triene intermediate has been unsuccessful, its existence has been inferred through trapping experiments. nih.gov Using a 1,3-dipole such as benzonitrile (B105546) oxide, the proposed triene intermediate was successfully trapped, providing strong evidence for its role in the reaction pathway. nih.gov The hexameric product is then formed from two consecutive Diels-Alder reactions involving three units of this triene intermediate, where two units act as dienes and one acts as a dienophile. acs.orgnih.gov

1,3-Dipolar Cycloadditions

This compound serves as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for synthesizing five-membered heterocyclic rings. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile. wikipedia.org In the case of this compound, the electron-deficient alkene acts as the dipolarophile.

A notable application is its reaction with nitrile oxides. For instance, the in situ generation of a nitrile oxide from α-chlorobenzaldoxime in the presence of triethylamine (B128534), followed by its reaction with a derivative of this compound, yields a highly functionalized 5,5-disubstituted isoxazoline (B3343090) as a single regioisomer in high yield. thieme-connect.de This highlights the regioselectivity of the cycloaddition. thieme-connect.deacs.org

Furthermore, phosphine-catalyzed reactions of 2-(bromomethyl)acrylates can lead to the formation of intermediates that are subsequently trapped by 1,3-dipoles like benzonitrile oxide. acs.org This has been demonstrated in a phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, where an intermediate triene was trapped by benzonitrile oxide to form a bis-isoxazoline, confirming the reaction pathway. acs.org The reaction was found to be completely regio- and stereoselective. acs.org

These cycloaddition reactions are not limited to simple heterocycle formation. They have been employed in the synthesis of more complex structures, such as spiroisoxazolines and bicyclic systems. thieme-connect.denih.gov For example, the reaction of pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones with methyl α-(bromomethyl)acrylate, a related compound, leads to the formation of bridged 2,4-dioxabicyclo[3.3.1]nonane systems with complete stereocontrol. nih.gov

The versatility of this compound as a dipolarophile is further demonstrated by its use in the synthesis of various phosphonated heterocyclic compounds, which have potential applications in the pharmaceutical and agrochemical fields. researchgate.net

Michael Addition Reactions

This compound is an effective Michael acceptor due to the presence of an α,β-unsaturated carbonyl group. masterorganicchemistry.com This structural feature makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction. masterorganicchemistry.com The driving force for this reaction is the formation of a more stable carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.com

The reactivity of this compound as a Michael acceptor allows for its use in various synthetic applications, including the formation of carbon-sulfur and carbon-nitrogen bonds. researchgate.net For example, it readily undergoes Michael addition with thioacetic acid to form thioether adducts. This reactivity is fundamental to its application in bioconjugation, where it can react with thiol groups of cysteine residues in proteins. researchgate.net

The electron-withdrawing nature of the ester group in this compound enhances the electrophilicity of the double bond, making it a good substrate for Michael additions. researchgate.net This property is crucial for its role in polymerization reactions and the synthesis of functionalized polymers. lookchem.comnii.ac.jp The resulting polymers from reactions involving α-(halomethyl)acrylates can be further modified through Michael addition "click" chemistry. nii.ac.jp

| Reactant | Reaction Type | Product Type | Key Feature |

|---|---|---|---|

| Thioacetic acid | Michael Addition | Thioether adduct | Formation of a C-S bond. |

| Amines (e.g., primary, secondary) | Aza-Michael Addition | β-amino acid derivatives | Formation of a C-N bond. researchgate.netresearchgate.net |

| Living PMMA anions | Addition-Fragmentation (SN2') | Polymers with ω-end functionality | Susceptible to further Michael addition. nii.ac.jp |

The aza-Michael addition, the conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene, is a significant reaction pathway for this compound. researchgate.netresearchgate.net This reaction is employed in the synthesis of β-amino acid derivatives and for the functionalization of biomolecules. researchgate.net

Computational and experimental studies on the aza-Michael addition of primary and secondary amines to acrylates reveal that the reaction can proceed through different mechanisms. researchgate.net For the reaction with ethyl acrylate, a related compound, the aza-Michael addition with primary and secondary amines preferentially occurs via a 1,2-addition mechanism, which involves the formation of a zwitterionic intermediate followed by a rate-determining proton transfer assisted by an amine. researchgate.net

This compound has been specifically selected for its reactivity in aza-Michael additions, particularly in the context of bioconjugation. researchgate.net It can react with primary amines, such as the lysine (B10760008) residues in proteins, and also with thiols from cysteine residues. researchgate.netresearchgate.net This dual reactivity allows for the development of chemical probes and covalent protein reagents. researchgate.net The reaction has been used to introduce tertiary amine functionalities into peptide side chains, for example, through the selective aza-Michael addition of morpholine. researchgate.net

The mechanism and rate of the Michael addition to acrylates are significantly influenced by the nature of the substituents on both the amine nucleophile and the acrylate double bond. researchgate.netdtic.mil

In the aza-Michael addition, the presence of substituents on the amine or the double bond of the acrylate can make the alternative 1,4-addition mechanism competitive with the 1,2-addition pathway. researchgate.net Steric hindrance plays a crucial role; for instance, primary amines react faster than secondary amines due to less sterically hindered proton transfer and increased solvation of the zwitterionic intermediate. researchgate.net

The electron-withdrawing or donating nature of substituents also has a profound effect. For acrylates, the reactivity as Michael acceptors decreases in the order: maleimides > vinyl sulfones > acrylates/acrylamides > methacrylates. researchgate.net This is attributed to the varying electron-withdrawing strength of the activating group. researchgate.net This selectivity allows for sequential reactions in formulations containing different types of Michael acceptors. researchgate.net For example, in a mixture of acrylates and methacrylates, the Michael addition can be directed to selectively react with the more reactive acrylates, leaving the methacrylates unreacted for a subsequent polymerization step. researchgate.net

In the context of 2-(bromomethyl)acrylates, the ester group's nature influences reactivity. For example, in the phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, the yield of the reaction depends on the steric hindrance of the ester group, with ethyl, benzyl, n-butyl, and tert-butyl esters giving variable yields. acs.org

| Substituent Location | Substituent Type | Effect on Reaction | Example |

|---|---|---|---|

| Amine Nucleophile | Primary vs. Secondary | Primary amines react faster due to less steric hindrance and better solvation of the intermediate. researchgate.net | Aza-Michael addition to ethyl acrylate. researchgate.net |

| Acrylate Double Bond | Electron-withdrawing group | Stronger electron-withdrawing groups increase reactivity. researchgate.net | Reactivity order: maleimides > acrylates > methacrylates. researchgate.net |

| Ester Group of Acrylate | Steric Hindrance | Bulky ester groups can decrease reaction yields. acs.org | Phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates. acs.org |

This compound can be utilized in polymerization processes that leverage Michael addition reactions. lookchem.comnii.ac.jp One approach involves the synthesis of polymers with terminal α,β-unsaturated ester functionalities, which are then susceptible to further chemical modification via Michael addition. nii.ac.jp For instance, α-(halomethyl)acrylates can act as terminating agents for living anionic polymerization of monomers like methyl methacrylate (MMA). nii.ac.jp The living polymer anion attacks the α-(halomethyl)acrylate in an addition-fragmentation reaction (an SN2' reaction), resulting in a polymer with a reactive end group ready for subsequent Michael additions. nii.ac.jp

Another strategy involves tandem polymerization reactions where Michael addition is a key step. nii.ac.jp For example, a polycondensation can be designed based on a sequential conjugate substitution (SN2' reaction) followed by a thiol-ene Michael addition. nii.ac.jp This approach allows for the construction of the main polymer chain through a combination of these reactions. nii.ac.jp

Furthermore, the principles of Michael addition are applied in dual-curing systems. researchgate.net In mixtures containing acrylates and other less reactive monomers like methacrylates, a selective Michael addition can be initiated as the first curing stage. researchgate.net For example, the reaction between acetoacetate (B1235776) and acrylate groups can proceed at room temperature, leaving the methacrylate groups available for a second curing stage, such as radical photopolymerization. researchgate.net This allows for the creation of thermosets with tailored properties. researchgate.net

Iv. Stereoselective Transformations Utilizing Ethyl 2 Bromomethyl Acrylate

Diastereoselective and Enantioselective C-C Bond Formation

The creation of carbon-carbon (C-C) bonds with control over stereochemistry is a cornerstone of modern organic synthesis. Ethyl 2-(bromomethyl)acrylate has been employed in several methodologies to achieve both diastereoselective and enantioselective C-C bond formation. rsc.orgnih.gov

One notable application is in the Baylis-Hillman reaction. When nitroalkenes are used as the activated alkenes and this compound acts as the electrophilic acceptor with DBU as the catalyst, nitro dienes are produced in good yields and with very short reaction times. researchgate.net This reaction demonstrates the potential for creating functionalized dienes with stereocontrol. researchgate.net

Furthermore, in the presence of indium(III) trifluoromethanesulfonate, N-acylhydrazones can undergo highly diastereoselective fluoride-initiated additions of allylsilanes in what is known as an aza-Sakurai reaction. acs.org While this specific example doesn't directly use this compound, it highlights the broader context of diastereoselective additions to imine derivatives, a theme that recurs in the applications of this bromoacrylate.

Stereoselective Synthesis of α-Methylene-γ-lactams

The α-methylene-γ-lactam moiety is a significant structural motif found in numerous biologically active natural products. This compound has proven to be a key reagent in the stereoselective synthesis of these important heterocyclic compounds. clockss.orgclockss.orgresearchgate.netdoi.org

A significant strategy for the synthesis of α-methylene-γ-lactams involves the indium-mediated coupling of this compound with chiral N-tert-butanesulfinylimines. clockss.orgresearchgate.net This reaction typically leads to the formation of N-tert-butanesulfinyl aminoesters with high yields and diastereoselectivities. clockss.org The key step is an indium-promoted nucleophilic addition to the chiral imine. clockss.org The resulting aminoesters can then be converted into the desired α-methylene-γ-butyrolactams through a one-pot process involving the removal of the chiral auxiliary. clockss.org

The reaction conditions can influence the stereochemical outcome. For instance, performing the reaction in a saturated aqueous sodium bromide solution at room temperature has been shown to be effective. clockss.orgcore.ac.uk In contrast, reactions in THF may require higher temperatures (100 °C) to proceed efficiently. clockss.orgresearchgate.net The indium-promoted allylation of N-tert-butanesulfinyl imines is a versatile method for creating diastereomerically enriched N-protected homoallylamines. researchgate.net

Chiral N-tert-butylsulfinyl aldimines are instrumental in these syntheses, serving as effective chiral auxiliaries. clockss.orgbeilstein-journals.org The presence of the chiral sulfinyl group directs the nucleophilic attack of the organoindium species generated from this compound, leading to high levels of stereocontrol. clockss.orgbeilstein-journals.org The tert-butanesulfinyl group is particularly advantageous because both of its enantiomers are readily available, and it can be easily cleaved under acidic conditions to furnish the free amine, which then cyclizes to the lactam. clockss.orgbeilstein-journals.org

Table 1: Indium-Mediated Synthesis of α-Methylene-γ-lactam Precursors

| Entry | Aldimine Substituent (R) | Configuration | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | CH₃(CH₂)₇ | Rₛ | 80 | 95:5 |

| 2 | i-Pr | Rₛ | 73 | 86:14 |

| 3 | Ph(CH₂)₂ | Rₛ | 82 | 93:7 |

Data sourced from studies on the indium-mediated addition of this compound to N-tert-butylsulfinyl aldimines in aqueous media. core.ac.uk

Indium-Promoted Nucleophilic Addition to Chiral Imines

Stereoselective Synthesis of α-Methylene-γ-lactones

Analogous to the synthesis of lactams, this compound is also a valuable reagent for the stereoselective synthesis of α-methylene-γ-lactones. These structures are also prevalent in natural products with diverse biological activities. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, is a common method for their synthesis. The reaction of this compound with ketones, aldehydes, and even epoxides using zinc can produce a variety of α-methylene-γ-lactones, including unique spirobutyrolactones when reacted with N-methylisatins. researchgate.net

Indium-Mediated Stereoselective Synthesis of Sialic Acid Derivatives

Sialic acids are a class of nine-carbon carboxylated sugars that play crucial roles in various biological processes. This compound has been instrumental in the synthesis of truncated, non-natural sialic acid derivatives. thieme-connect.com A key step in these syntheses is the indium-mediated chain extension of α-amino aldehyde derivatives with this compound. thieme-connect.com This Barbier-type reaction proceeds with high trans-stereoselectivity under acidic conditions, yielding the corresponding extended enoates. thieme-connect.com Subsequent ozonolysis provides the desired 4-acylamino-substituted hexulosonic and heptulosonic acids. thieme-connect.com

This indium-mediated coupling is also effective for the synthesis of C-5 analogs of N-acetylneuraminic acid (Neu5Ac). nih.govharvard.edu The reaction between this compound and N-derivatized mannosamines demonstrates efficient and stereoselective C-C bond formation, predominantly affording the diastereomer with a threo relationship between the newly formed hydroxyl group and the C-2 amide group of the mannosamine. nih.govharvard.edu

Table 2: Stereoselectivity in Indium-Mediated Allylation for Sialic Acid Synthesis

| Substrate | Diastereomeric Ratio (threo/erythro) |

|---|---|

| N-Boc-mannosamine | 3.5 - 4.0 |

| N-Cbz-mannosamine | 3.5 - 4.0 |

Data reflects the preferential formation of the threo product in the reaction of this compound with N-substituted mannosamines. harvard.edu

Stereoselective Synthesis of Tetrasubstituted Alkenes

The synthesis of tetrasubstituted alkenes with high stereocontrol is a challenging yet important goal in organic chemistry, as this motif is present in many pharmaceuticals. ucl.ac.uk this compound has been utilized as an electrophile in sequential carbocupration and cross-coupling reactions to generate highly substituted alkenes. beilstein-journals.org

In one approach, an alkynyl biphenyl (B1667301) thioether undergoes carbocupration, followed by a sulfur-lithium exchange to generate an alkenyllithium species. beilstein-journals.org This intermediate can then be trapped with various electrophiles. A copper-catalyzed allylation with this compound affords a triene with a high E/Z ratio of 99:1. beilstein-journals.org

Another strategy involves the carbocupration of alkynyl sulfides with functionalized diorganozinc reagents. thieme-connect.de The resulting alkenylcopper intermediates react with electrophiles like this compound to furnish highly functionalized tetrasubstituted alkenes with excellent stereoselectivity (E/Z ratios of 93:7 to 99:1). thieme-connect.de

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| N-tert-butylsulfinyl aldimines |

| α-Methylene-γ-lactams |

| N-tert-butanesulfinyl aminoesters |

| α-Methylene-γ-butyrolactams |

| α-Methylene-γ-lactones |

| Sialic acid |

| N-acetylneuraminic acid |

| Tetrasubstituted alkenes |

| Nitro dienes |

| N-acylhydrazones |

| N-methylisatins |

| Spirobutyrolactones |

| N-Boc-mannosamine |

| N-Cbz-mannosamine |

| Alkynyl biphenyl thioether |

| Alkenyllithium |

| Triene |

| Alkynyl sulfides |

| Alkenylcopper |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| THF (Tetrahydrofuran) |

| Indium(III) trifluoromethanesulfonate |

| Zinc |

| Copper |

Regio- and Stereoselective Hexamerization Products

A notable transformation involving this compound is its participation in a phosphine-catalyzed domino regio- and stereoselective hexamerization. This process assembles six molecules of a 2-(bromomethyl)acrylate to yield complex polyalkenyl adducts that feature two cyclohexenyl rings. acs.orgresearchgate.net The reaction proceeds under mild conditions and is remarkable for its precision, creating seven new carbon-carbon bonds and establishing four stereocenters in a single, highly controlled process. acs.orgnih.gov

Research has demonstrated that the steric hindrance of the ester group on the acrylate (B77674) plays a significant role, with the yield of the hexamerization product being dependent on the size of this ester function. acs.orgresearchgate.net The process has been successfully executed on a gram scale, indicating its potential for practical synthetic applications. acs.org

In a typical procedure, the reaction is carried out at room temperature in dichloromethane (B109758) (DCM) using triphenylphosphine (B44618) (PPh₃) as the catalyst and triethylamine (B128534) (TEA) as a base. acs.orgnih.gov While various 2-(bromomethyl)acrylates have been successfully hexamerized, the reaction involving this compound smoothly affords the corresponding pentaenic bicyclic structure. acs.org

Detailed findings from the study on the hexamerization of various 2-(bromomethyl)acrylates are summarized below.

Table 1: Phosphine-Catalyzed Hexamerization of Various 2-(Substituted methyl)acrylates

| Entry | Starting Acrylate (Ester Group) | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl (from 2-(bromomethyl)acrylate) | 2 | 81 |

| 2 | Methyl (from 2-(chloromethyl)acrylate) | 2 | 78 |

| 3 | Ethyl | 3 | 74 |

| 4 | Benzyl | 4 | 72 |

| 5 | n-Butyl | 5 | 65 |

| 6 | tert-Butyl | 6 | 40 |

Reaction conditions: acrylate (1.0 mmol), PPh₃ (0.4 mmol), TEA (1.0 mmol), DCM (0.1 M), r.t., 72 h. Yields are for the isolated product. acs.orgnih.gov

The proposed mechanism initiates with the conjugate addition of triphenylphosphine to the 2-(bromomethyl)acrylate. acs.org This is followed by the elimination of bromide to form a phosphonium (B103445) bromide intermediate, which, in the presence of triethylamine, generates a phosphonium ylide. acs.org A subsequent conjugate addition/elimination sequence with another acrylate unit leads to a conjugated triene, a key intermediate that then undergoes the dimerization and double Diels-Alder cycloaddition sequence to furnish the final hexamerization product. acs.org

V. Applications in Complex Molecule Synthesis and Polymer Chemistry

Building Block for Heterocyclic Compounds

The dual reactivity of ethyl 2-(bromomethyl)acrylate makes it an excellent starting material for the synthesis of heterocyclic structures, which are core components of many biologically active molecules. It serves as a key building block for constructing various lactones, lactams, and other nitrogen- and oxygen-containing ring systems. lookchem.comscientificlabs.comchemicalbook.comlabcompare.com

Synthesis of α-Methylene-γ-lactones and γ-lactams

This compound is a widely used reagent for synthesizing α-methylene-γ-lactones and their nitrogen-containing analogs, α-methylene-γ-lactams. lookchem.comchemicalbook.com These structural motifs are present in numerous natural products known for their significant biological activities, including antitumor properties. orgsyn.org

The synthesis of α-methylene-γ-lactones is often achieved through a Reformatsky-type reaction. In this process, aldehydes or ketones react with an organozinc intermediate generated from this compound. orgsyn.orgresearchgate.net This method is effective for a range of carbonyl compounds, including both acyclic and cyclic variants, and has been particularly successful in producing spiro α-methylene-γ-butyrolactones with excellent yields. orgsyn.org A domino reaction sequence involving a zinc-mediated Barbier reaction with isatin (B1672199) derivatives followed by in-situ cyclization also provides an efficient, one-pot route to spiro-fused 2-oxindole-α-methylene-γ-butyrolactones. mdpi.com

For the synthesis of α-methylene-γ-lactams , this compound is coupled with imines or their equivalents. One notable method involves the reaction with α-amidoalkylphenyl sulfones, which act as N-acylimino equivalents. The initial addition product, formed from the zinc derivative of this compound, can be readily cyclized to furnish the desired α-methylene-γ-lactam. researchgate.netnih.govfigshare.com Another powerful strategy employs an indium-mediated coupling with chiral N-tert-butylsulfinyl aldimines. clockss.orgclockss.org This reaction proceeds with high yields and good stereoselectivity, leading to N-tert-butylsulfinyl aminoesters which are then converted to the final α-methylene-γ-butyrolactams upon acidic removal of the sulfinyl group and subsequent basic workup. clockss.orgclockss.org Similarly, a zinc-mediated aza-Barbier reaction with isatin imines provides access to spiro-fused 2-oxindole-α-methylene-γ-butyrolactams. mdpi.com

Table 1: Selected Syntheses of α-Methylene-γ-lactams using this compound

| Reagents | Metal Mediator | Key Features | Product Type | Citation |

|---|---|---|---|---|

| Chiral N-tert-butylsulfinyl aldimines | Indium | High overall yields, good stereoselectivity | α-Methylene-γ-butyrolactams | clockss.orgclockss.org |

| α-Amidoalkylphenyl sulfones | Zinc | Reaction with N-acylimino equivalents | α-Methylene-γ-lactams | researchgate.netnih.govfigshare.com |

| Isatin Imines | Zinc | One-pot domino aza-Barbier/cyclization | Spiro-fused 2-oxindole-α-methylene-γ-butyrolactams | mdpi.com |

Synthesis of Isoxazolidin-5-ones and Oxazin-6-ones

This compound and similar functionalized allyl bromides are valuable precursors for the synthesis of N,O-heterocycles like isoxazolidin-5-ones and oxazin-6-ones. nih.govnih.gov These syntheses typically proceed through a tandem reaction sequence involving a Michael addition followed by an intramolecular cyclization.

A direct and efficient method involves the reaction of N-substituted hydroxylamine (B1172632) hydrochlorides with functional allyl bromides, such as this compound analogues, in the presence of a base like potassium tert-butoxide. nih.govnih.govresearchgate.net The hydroxylamine acts as a tandem N,O-centered nucleophile. The reaction pathway begins with a conjugate (Michael) addition of the hydroxylamine to the electron-deficient double bond of the acrylate (B77674), followed by an intramolecular nucleophilic substitution that displaces the bromide, leading to the formation of the heterocyclic ring. nih.gov This one-pot process provides a straightforward route to isoxazolidin-5-ones and the corresponding six-membered oxazin-6-ones, often in good yields. nih.govnih.gov

Table 2: Synthesis of N,O-Heterocycles

| Reactant | Reagent | Base | Product | Citation |

|---|---|---|---|---|

| Functional Allyl Bromide | N-substituted hydroxylamine hydrochloride | Potassium tert-butoxide | Isoxazolidin-5-one | nih.govnih.gov |

| Functional Allyl Bromide | N-substituted hydroxylamine hydrochloride | Potassium tert-butoxide | Oxazin-6-one | nih.govnih.gov |

Transformation into Alpha-Methylene-Gamma-Lactams via Cyclization Procedures

The conversion of intermediates derived from this compound into α-methylene-γ-lactams is a key strategy in heterocyclic synthesis. lookchem.comchemicalbook.com These cyclization procedures are versatile and can be adapted depending on the specific intermediate.

One prominent pathway involves the reaction of the zinc derivative of this compound with α-amidoalkylphenyl sulfones. researchgate.netnih.govfigshare.com The resulting addition products are linear aminoesters that contain all the necessary components for cyclization. These intermediates are then transformed into the target α-methylene-γ-lactams through various cyclization methods, which effectively close the ring to form the stable five-membered lactam structure. researchgate.netnih.govfigshare.com

Another highly effective method is the indium-mediated reaction with chiral N-tert-butylsulfinyl aldimines. clockss.orgclockss.org The reaction initially produces N-tert-butylsulfinyl aminoesters. These intermediates are then subjected to a one-pot, two-step procedure for cyclization. First, the acid-labile tert-butylsulfinyl chiral auxiliary is removed using hydrochloric acid. Then, treatment with a base such as sodium methoxide (B1231860) promotes the intramolecular cyclization to yield the final α-methylene-γ-butyrolactams in high yields. clockss.org This stereoselective approach highlights the utility of this compound in constructing enantiomerically enriched heterocyclic systems. clockss.org

Polymeric Materials and Functional Monomers

Beyond its use in small molecule synthesis, this compound is a valuable component in polymer chemistry. lookchem.comchemicalbook.comlabcompare.com Its ability to act as a functional monomer allows for the creation of polymers with tailored properties and reactive sites for further modification.

Source of Functionalized Acrylic Monomers for Polymerization

This compound itself can be used for the polymerization of functionalized acrylic monomers. lookchem.comscientificlabs.comchemicalbook.comlabcompare.comsigmaaldrich.com The presence of the reactive bromomethyl group provides a site for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This versatility contributes to the development of new materials with specific properties suitable for a wide range of applications. lookchem.com

Polycondensation Reactions

This compound and its derivatives are suitable monomers for polycondensation reactions, a type of step-growth polymerization. gdckulgam.edu.in Polycondensation involves reactions between monomers possessing two or more reactive functional groups. gdckulgam.edu.in The unique structure of certain α-(substituted methyl)acrylates allows for novel polymerization mechanisms.

For instance, research has explored polycondensation based on tandem reactions involving sequential conjugate substitution (S_N2') and addition reactions. nii.ac.jp In one proposed system, the polymerization of an α-(halomethyl)acrylate with a dithiol proceeds via an initial S_N2' reaction, followed by a thiol-ene Michael addition, effectively constructing the main polymer chain. nii.ac.jp This represents a novel approach to polycondensation, leveraging the distinct reactivity of the α-(bromomethyl)acrylate moiety. Further studies have investigated tandem polymerizations of related monomers, such as methyl β-bromo-α-(bromomethyl)acrylate, where sequential S_N2' reactions can lead to polymers with controllable backbone structures, thereby influencing the material's thermal properties. nii.ac.jp

Tandem Polymerization based on SN2' and Michael Addition Reactions

This compound and related α-(halomethyl)acrylates are valuable monomers for novel polymerization strategies. One such strategy is a tandem polymerization that combines a conjugate substitution (SN2') reaction with a subsequent Michael addition. nii.ac.jp This approach has been successfully applied in polycondensation reactions. For instance, the reaction of α-(halomethyl)acrylates with dithiols demonstrates a main-chain construction built upon this tandem sequence. nii.ac.jp

The proposed mechanism involves two key steps:

SN2' Reaction : The process begins with a nucleophile, such as a thiol, attacking the vinyl carbon, which leads to the displacement of the bromide ion from the methyl group and the formation of a new carbon-nucleophile bond. This conjugate substitution is a crucial initiation step. nii.ac.jp

Michael Addition : The intermediate formed in the first step can then participate in a Michael addition reaction. In the case of polymerization with dithiols, this involves the addition of a thiol group across the activated double bond of another monomer unit. nii.ac.jp

Control of Backbone Structure in Polymers

The use of functionalized acrylates in polymerization offers a sophisticated level of control over the resulting polymer's backbone structure. Research using monomers structurally related to this compound, such as methyl β-bromo-α-(bromomethyl)acrylate, has shown that polymerization conditions can dictate the formation of distinct isomeric repeating units within the polymer chain. nii.ac.jp

In a polycondensation reaction based on sequential SN2' reactions, the choice of nucleophile (base) was found to control the generation of either endo- or exo-olefin units in the polymer backbone. nii.ac.jp This structural divergence is significant because the specific isomerism of the repeating units directly influences the material's physical and thermal properties. nii.ac.jp The ability to tune the backbone structure by selecting the appropriate reaction conditions, such as the nucleophilicity of the base, allows for the precise tailoring of the polymer's characteristics. nii.ac.jp This control is a key goal in modern polymer synthesis, enabling the design of materials with specific performance attributes. nii.ac.jp

Preparation of Macromonomers

This compound serves as a highly effective agent in the synthesis of macromonomers, which are oligomeric or polymeric chains with a polymerizable end group. researchgate.netupb.ro These macromonomers are crucial intermediates for producing graft and block copolymers. upb.ro The primary mechanism through which this compound facilitates macromonomer synthesis is addition-fragmentation chain transfer (AFCT). nii.ac.jp

In radical polymerization processes, it functions as a chain transfer agent. researchgate.net For example, during the polymerization of methyl methacrylate (B99206), the presence of this compound allows for the formation of a macromonomer. researchgate.net This process is valuable for creating functionalized macromonomers that can be used to develop polymers for advanced applications like drug delivery systems. While it is recognized as an efficient AFCT agent for monomers like styrenes and acrylates, its effectiveness can be compared with other agents depending on the specific polymerization system. nii.ac.jp

Synthetic Intermediates in Advanced Organic Synthesis

This compound is a versatile bifunctional reagent widely employed as a synthetic intermediate in organic chemistry. guidechem.comorgsyn.org Characterized as a colorless oil and an allylic alkylating reagent, its utility stems from the presence of both a reactive bromomethyl group and an acrylate moiety. lookchem.comalfa-chemistry.comsigmaaldrich.com This structure allows it to act as an electrophile in reactions with various organometallic compounds. lookchem.comsigmaaldrich.com Its ability to introduce the bromomethyl acrylate functionality into molecules makes it a valuable building block for a range of complex organic compounds. guidechem.com

Preparation of Pharmaceutical Intermediates

A significant application of this compound is in the synthesis of intermediates for the pharmaceutical industry. lookchem.com Its structure is particularly suited for creating α-methylene-γ-lactones and lactams, which are core structural motifs in many biologically active natural products. lookchem.comclockss.orgorgsyn.org These compounds are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. clockss.org The α-methylene-γ-butyrolactam ring, in particular, is found in compounds considered promising candidates for new drugs. clockss.org

Detailed research findings highlight its role in synthesizing key pharmaceutical building blocks:

| Target Compound/Class | Synthetic Method | Key Findings | Reference |

| Aza inhibitors of chorismate mutase | Used as a chemical intermediate. | The compound is a key reagent for synthesizing these enzyme inhibitors. | lookchem.comchemicalbook.com |

| α-Methylene-γ-butyrolactones | Reformatsky-type reaction with aldehydes and ketones. | Excellent reagent for converting aldehydes/ketones to the corresponding lactones, which show antitumor activity. | orgsyn.org |

| α-Methylene-γ-butyrolactams | Indium-promoted nucleophilic addition to chiral N-tert-butylsulfinyl aldimines. | Stereoselective synthesis of chiral lactams, which are promising drug candidates. | clockss.org |

| Enantioenriched α-exo-γ-butyrolactones | Cr-catalyzed sequential 2-(alkoxycarbonyl)allylation/lactonization with aldehydes. | A variety of aldehydes react to give the target lactones in high yield (up to 93%) and high enantioselectivity (up to 99% ee). | acs.org |

Preparation of Agrochemicals

This compound also serves as an intermediate in the preparation of agrochemicals. guidechem.com While direct synthesis pathways from this specific compound are detailed in specialized literature, related intermediates are crucial for producing modern fungicides. For instance, 2-(halogenomethyl)phenyl acetic acid derivatives are vital for the synthesis of strobilurins, a major class of agrochemically active compounds. google.com Strobilurins like kresoxim-methyl, dimoxystrobin, and trifloxystrobin (B1683241) can be produced using these types of intermediates. google.com The functional group arrangement in this compound makes it a suitable precursor for building blocks required in the synthesis of such complex agrochemicals.

Vi. Computational and Spectroscopic Studies

Computational Modeling of Reaction Mechanisms

Computational chemistry provides significant insights into the reactivity of ethyl 2-(bromomethyl)acrylate and the mechanisms of its various transformations. Through theoretical calculations, researchers can predict reaction pathways, understand stereochemical outcomes, and rationalize experimental observations at a molecular level.

Density Functional Theory (DFT) has been employed to model the reactivity and reaction mechanisms involving this compound. These calculations are crucial for understanding the electronic structure and predicting the most likely sites for nucleophilic or electrophilic attack.

For instance, DFT calculations using the B3LYP functional and 6-31G* basis set have been used to model the electrophilicity of the α,β-unsaturated carbonyl system in acrylate (B77674) derivatives. Fukui indices derived from these calculations identify the β-carbon as the most reactive site for nucleophilic attack, which aligns with experimental outcomes in reactions like Michael additions.

In more complex transformations, such as the phosphine-catalyzed domino hexamerization of 2-(bromomethyl)acrylates, DFT computations have been instrumental in elucidating the reaction mechanism. acs.orgnih.gov These studies support a pathway involving an initial dimerization of the substrate, which then undergoes a trimerization through two highly regio- and stereocontrolled Diels-Alder cycloadditions. acs.orgnih.gov Computational modeling of the transition states helped to understand the total stereoselectivity observed experimentally. acs.org DFT has also been applied to investigate the transition states in bromine-radical-mediated C(sp³)–H allylation reactions, where this compound serves as the allylating agent. thieme-connect.de

Computational studies have been successful in determining the kinetic and thermodynamic parameters for the elementary steps of reactions involving acrylates. This data is vital for constructing a complete energy profile of a reaction pathway and identifying the rate-determining steps.

In the phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, DFT calculations were used to evaluate the enthalpy (ΔH) and free energy paths for the key cycloaddition steps. The lowest energy geometries for each ground state and transition state were located to map the energetic landscape of the reaction. acs.org These calculations provided quantitative support for the proposed mechanism and explained the observed stereoselectivity, with computed activation enthalpies (ΔH‡) being consistent with a reaction that proceeds at room temperature. acs.org